molecular formula C22H36N4O2 B7153766 N-[2-[4-(dimethylamino)piperidin-1-yl]ethyl]-4-(phenoxymethyl)piperidine-1-carboxamide

N-[2-[4-(dimethylamino)piperidin-1-yl]ethyl]-4-(phenoxymethyl)piperidine-1-carboxamide

Cat. No.: B7153766
M. Wt: 388.5 g/mol
InChI Key: KQOWDLKEAYSBPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-[4-(dimethylamino)piperidin-1-yl]ethyl]-4-(phenoxymethyl)piperidine-1-carboxamide is a complex organic compound that features a piperidine ring, a dimethylamino group, and a phenoxymethyl group

Properties

IUPAC Name

N-[2-[4-(dimethylamino)piperidin-1-yl]ethyl]-4-(phenoxymethyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H36N4O2/c1-24(2)20-10-13-25(14-11-20)17-12-23-22(27)26-15-8-19(9-16-26)18-28-21-6-4-3-5-7-21/h3-7,19-20H,8-18H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQOWDLKEAYSBPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCN(CC1)CCNC(=O)N2CCC(CC2)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H36N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[4-(dimethylamino)piperidin-1-yl]ethyl]-4-(phenoxymethyl)piperidine-1-carboxamide typically involves multiple steps. One common approach is to start with the preparation of the piperidine ring, followed by the introduction of the dimethylamino group and the phenoxymethyl group. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include steps such as distillation, crystallization, and purification to isolate the final product. Safety measures are crucial to handle the chemicals and reaction conditions involved in the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[2-[4-(dimethylamino)piperidin-1-yl]ethyl]-4-(phenoxymethyl)piperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic solution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[2-[4-(dimethylamino)piperidin-1-yl]ethyl]-4-(phenoxymethyl)piperidine-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-[4-(dimethylamino)piperidin-1-yl]ethyl]-4-(phenoxymethyl)piperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Aminoethyl)piperidine
  • 4-(Aminomethyl)piperidine
  • 2-(Aminomethyl)piperidine

Uniqueness

N-[2-[4-(dimethylamino)piperidin-1-yl]ethyl]-4-(phenoxymethyl)piperidine-1-carboxamide is unique due to its specific combination of functional groups and structural features. This uniqueness can result in distinct chemical reactivity and biological activity compared to similar compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.